

Step-by-step guide to 2-(Isopropylamino)ethanol purification by distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046

[Get Quote](#)

An Application Note and Protocol for the Purification of **2-(Isopropylamino)ethanol** by Vacuum Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the purification of **2-(Isopropylamino)ethanol** by vacuum fractional distillation. Commercial grades of **2-(Isopropylamino)ethanol** often contain significant amounts of N-isopropyl-2,2'-iminodiethanol, which can be effectively removed through this technique. This protocol details the necessary equipment, safety precautions, distillation procedure, and methods for verifying the purity of the final product.

Introduction

2-(Isopropylamino)ethanol (IPAE) is a valuable amino alcohol used as a precursor and intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.^{[1][2]} Commercial preparations of IPAE are often mixtures, with a common impurity being the higher-boiling N-isopropyl-2,2'-iminodiethanol (IPDE).^{[3][4]} For applications requiring high purity, such as in drug development, the removal of this and other impurities is a critical step.

Due to the high atmospheric boiling point of **2-(Isopropylamino)ethanol** (~172 °C) and its tendency to decompose upon prolonged heating, purification is best achieved by distillation

under reduced pressure.^{[5][6]} Vacuum distillation lowers the boiling point, mitigating the risk of thermal degradation and allowing for a more efficient separation from less volatile impurities.^[7] This protocol describes a laboratory-scale vacuum fractional distillation procedure to achieve high-purity **2-(Isopropylamino)ethanol**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-(Isopropylamino)ethanol** and its primary impurity is presented below. The significant difference in their boiling points under vacuum forms the basis for their separation by fractional distillation.

Property	2-(Isopropylamino)ethanol	N-isopropyl-2,2'-iminodiethanol (Impurity)
CAS Number	109-56-8	121-93-7 ^{[8][9]}
Molecular Formula	C ₅ H ₁₃ NO ^[3]	C ₇ H ₁₇ NO ₂ ^{[8][9]}
Molecular Weight	103.16 g/mol	147.22 g/mol ^{[8][9]}
Boiling Point (Atm.)	~172 °C ^[10]	~245-250 °C (estimated)
Boiling Point (Vac.)	~75 °C @ 6 Torr (estimated)	129-131 °C @ 6 Torr ^[11]
Density	~0.897 g/mL @ 25 °C ^[10]	~1.003 g/mL @ 25 °C ^[8]
Refractive Index	n _{20/D} 1.441 ^[10]	Not available
Appearance	Colorless to amber liquid ^[3]	Not available

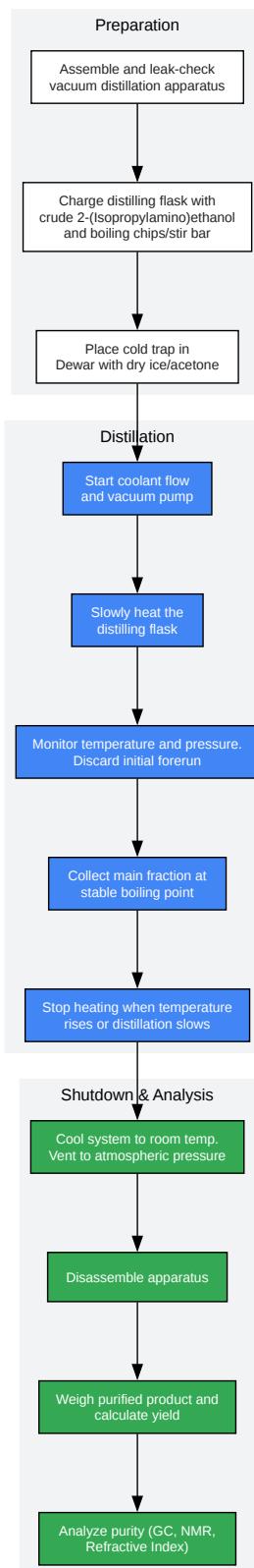
Safety and Handling

2-(Isopropylamino)ethanol is a hazardous substance and requires careful handling to prevent exposure.^[5]

- Hazard Identification:
 - Harmful if swallowed or in contact with skin.
 - Causes skin irritation and severe eye damage.^[12]

- May cause respiratory irritation.[3]
- Combustible liquid.[3]
- Heating may cause decomposition, emitting toxic nitrogen oxides.[5][12]
- Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:[4]
 - Eye Protection: Chemical safety goggles and a full-face shield.
 - Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
 - Respiratory Protection: All handling of the crude and purified material should be conducted within a certified chemical fume hood.[9]
- Handling and Storage:
 - Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. [5]
 - Keep containers tightly sealed.
 - Ground all distillation equipment to prevent the buildup of static electricity.[12]
 - Ensure an emergency eyewash station and safety shower are readily accessible.

Experimental Protocol: Vacuum Fractional Distillation


This protocol outlines the purification of crude **2-(Isopropylamino)ethanol** (e.g., 70% purity).

Materials and Equipment

- Crude **2-(Isopropylamino)ethanol**
- Round-bottom flasks (distilling and receiving)

- Vigreux or other fractionating column (min. 20 cm)
- Distillation head with thermometer adapter
- Condenser (Liebig or Allihn)
- Vacuum adapter (cow-type or similar for collecting fractions)
- Digital thermometer or thermocouple
- Heating mantle with stirrer
- Magnetic stir bar or boiling chips
- Cold trap (for protecting the vacuum pump)
- Vacuum pump (capable of reaching <10 Torr)
- Manometer or vacuum gauge
- Insulating glass wool and aluminum foil
- Laboratory clamps and stand
- Flexible tubing for vacuum and coolant

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **2-(Isopropylamino)ethanol**.

Step-by-Step Procedure

- Apparatus Assembly:
 - Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
 - Place a magnetic stir bar or a few boiling chips in the distilling flask.
 - Wrap the fractionating column and distillation head with glass wool and aluminum foil to ensure adiabatic conditions.
 - Place the cold trap in a Dewar flask and fill it with a dry ice/acetone or liquid nitrogen slurry.
- Charging the Flask:
 - Charge the distilling flask with the crude **2-(Isopropylamino)ethanol**. Do not fill the flask more than two-thirds full.
- Initiating Distillation:
 - Turn on the coolant flow to the condenser.
 - Ensure all connections are secure, then slowly open the system to the vacuum pump. The pressure should drop to the desired level (e.g., 5-10 Torr).
 - Once the pressure is stable, turn on the heating mantle and the magnetic stirrer.
- Collecting Fractions:
 - Heat the flask gradually. The first vapors will begin to rise into the column.
 - Allow the temperature at the distillation head to stabilize. A small initial fraction (forerun) may distill at a lower temperature, consisting of more volatile impurities. This should be collected separately and discarded.

- As the temperature stabilizes at the boiling point of **2-(Isopropylamino)ethanol** at the working pressure (e.g., ~75 °C @ 6 Torr), move to a clean receiving flask to collect the main product fraction.
- Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the head should remain constant during the collection of the pure fraction.

• Terminating the Distillation:

- A sharp rise in the head temperature or a significant drop in the distillation rate indicates that the majority of the product has been distilled.
- Turn off the heating mantle and allow the system to cool under vacuum.
- Once the apparatus has returned to room temperature, slowly and carefully vent the system to atmospheric pressure.
- Turn off the vacuum pump and the condenser coolant.

• Product Characterization:

- Weigh the collected main fraction to determine the yield.
- Verify the purity of the distilled **2-(Isopropylamino)ethanol** using appropriate analytical methods such as Gas Chromatography (GC), NMR spectroscopy, or by measuring its refractive index. The refractive index of the purified product should be close to the literature value (1.441 at 20 °C).

Expected Results

This vacuum fractional distillation should effectively separate **2-(Isopropylamino)ethanol** from the less volatile N-isopropyl-2,2'-iminodiethanol. The expected purity of the main fraction should exceed 99%, as verifiable by GC analysis.

Parameter	Expected Value
Forerun Boiling Point	Lower than the main fraction
Main Fraction Boiling Point	Stable; ~75 °C @ 6 Torr
Final Purity (GC)	> 99%
Recovered Yield	60-80% (dependent on crude purity)
Refractive Index (n _{20/D})	~1.441

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-iminodiethanol [stenutz.eu]
- 2. diva-portal.org [diva-portal.org]
- 3. 2-(ISOPROPYLAMINO)ETHANOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2-(Isopropylamino)ethanol 70 109-56-8 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. buschvacuum.com [buschvacuum.com]
- 8. 2,2'-(ISOPROPYLIMINO)DIETHANOL | 121-93-7 [chemicalbook.com]
- 9. Ethanol, 2,2'-[(1-methylethyl)imino]bis- [webbook.nist.gov]
- 10. alkalisci.com [alkalisci.com]
- 11. chembk.com [chembk.com]
- 12. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Step-by-step guide to 2-(Isopropylamino)ethanol purification by distillation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091046#step-by-step-guide-to-2-isopropylamino-ethanol-purification-by-distillation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com